molecular formula C12H12N2OS B258912 N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)acetamide

N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)acetamide

Cat. No. B258912
M. Wt: 232.3 g/mol
InChI Key: WWLRXYJQIDTSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)acetamide, also known as MPTA, is a thiazole derivative that has been studied for its potential applications in scientific research. MPTA is a small molecule that has been found to have a variety of biochemical and physiological effects, making it a promising compound for further investigation.

Mechanism of Action

The exact mechanism of action of N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)acetamide is not fully understood, but it is thought to act on a variety of molecular targets in the brain. N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)acetamide has been found to modulate the release of neurotransmitters such as dopamine and acetylcholine, as well as inhibit the activity of certain ion channels and receptors. It is also thought to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)acetamide has a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal activity, and the regulation of oxidative stress and inflammation. Studies have shown that N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)acetamide can improve cognitive function in animal models of neurodegenerative diseases, and may have potential therapeutic applications for conditions such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)acetamide in laboratory experiments is its relatively simple synthesis and low cost. N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)acetamide has also been found to have a variety of effects on the brain, making it a versatile compound for investigating a range of research questions. However, some limitations of N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)acetamide include its relatively low potency compared to other compounds, and the fact that its exact mechanism of action is not fully understood.

Future Directions

There are a number of potential future directions for research on N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)acetamide. One area of interest is the development of more potent derivatives of N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)acetamide that could be used in therapeutic applications. Another potential direction is the investigation of the effects of N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)acetamide on other systems in the body, such as the immune system. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)acetamide and its potential applications in treating neurodegenerative diseases.

Synthesis Methods

N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)acetamide can be synthesized using a variety of methods, including the reaction of 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid with acetic anhydride. Other methods include the use of thionyl chloride and acetic acid, or the reaction of 2-methyl-4-phenyl-1,3-thiazole-5-carboxamide with acetic anhydride. The synthesis of N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)acetamide is relatively simple and can be carried out using standard laboratory techniques.

Scientific Research Applications

N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)acetamide has been investigated for its potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)acetamide has a variety of effects on the brain, including the modulation of neurotransmitter release and the inhibition of neuronal activity. N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)acetamide has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases.

properties

Product Name

N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)acetamide

Molecular Formula

C12H12N2OS

Molecular Weight

232.3 g/mol

IUPAC Name

N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C12H12N2OS/c1-8(15)13-12-11(14-9(2)16-12)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,15)

InChI Key

WWLRXYJQIDTSSE-UHFFFAOYSA-N

SMILES

CC1=NC(=C(S1)NC(=O)C)C2=CC=CC=C2

Canonical SMILES

CC1=NC(=C(S1)NC(=O)C)C2=CC=CC=C2

Origin of Product

United States

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